molecular formula C30H35N5O3 B6512077 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 950474-25-6

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

Numéro de catalogue: B6512077
Numéro CAS: 950474-25-6
Poids moléculaire: 513.6 g/mol
Clé InChI: YOVWADRVCFRPDO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide (CAS 950474-25-6) is a chemical compound offered with a high purity level of 90% or greater for research applications . This molecule has a molecular formula of C30H35N5O3 and a molecular weight of 513.63 g/mol . Its structure features a pyrazolo[1,5-a]pyrazine core, a scaffold of significant interest in medicinal chemistry and drug discovery for its potential to interact with various biological targets. Researchers can procure this compound in multiple quantities to suit their experimental needs, with available options including 1mg, 3mg, and 15mg . This product is intended for Research Use Only and is not classified as a drug, nor is it approved for use in human or veterinary diagnosis or therapy.

Propriétés

IUPAC Name

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N5O3/c1-3-4-19-38-26-11-7-23(8-12-26)27-20-28-29(31-15-18-35(28)33-27)34-16-13-24(14-17-34)30(36)32-21-22-5-9-25(37-2)10-6-22/h5-12,15,18,20,24H,3-4,13-14,16-17,19,21H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVWADRVCFRPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Heterocycle Variations

  • Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine :
    The target compound’s pyrazolo[1,5-a]pyrazine core differs from pyrazolo[1,5-a]pyrimidine (e.g., ) by one nitrogen atom. This alters electron distribution, affecting π-π stacking and hydrogen-bonding interactions. Pyrazolo[1,5-a]pyrimidines often exhibit stronger binding to ATP pockets in kinases due to their resemblance to purine bases .

Substituent Analysis

Key substituents and their impacts:

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Pyrazolo[1,5-a]pyrazine 4-Butoxyphenyl, N-(4-methoxyphenylmethyl)piperidine-4-carboxamide ~600 Enhanced lipophilicity, carboxamide linker
Compound Pyrazolo[1,5-a]pyrazine 3,4-Dimethylphenyl, N-(2-(2-methoxyphenoxy)ethyl)piperidine-4-carboxamide 499.6 Steric hindrance from dimethyl groups
Compound Pyrazolo[1,5-a]pyrazine 4-Chlorophenyl, sulfanyl acetamide - Electrophilic chlorine, thioether linkage
Compound Pyrazolo[1,5-a]pyrimidine Difluoromethyl, 4-methoxyphenyl - Fluorine-enhanced metabolic stability
  • 4-Butoxyphenyl vs.
  • Piperidine-4-carboxamide Linker : The carboxamide group in the target compound and ’s analog facilitates hydrogen bonding with target proteins, a critical feature for kinase inhibitors .

Méthodes De Préparation

Carboxylic Acid Activation

Piperidine-4-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with (4-methoxyphenyl)methylamine.

Steps :

  • Activation : Piperidine-4-carboxylic acid (1 eq) is treated with SOCl₂ (3 eq) under reflux (2 h).

  • Amidation : The acid chloride is reacted with (4-methoxyphenyl)methylamine (1.5 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base.

Yield : 72–80% after recrystallization (ethanol/water).

Direct Coupling Using EDCl/HOBt

A one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to couple piperidine-4-carboxylic acid directly with the amine.

Conditions :

  • EDCl (1.2 eq), HOBt (1.1 eq), DMF, 0°C → room temperature, 12 h.

  • Yield: 68% with >95% purity (HPLC).

Final Assembly and Characterization

The fully substituted intermediate undergoes global deprotection (if protected) and purification.

Purification :

  • High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient).

  • Final characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS confirms structural integrity.

Analytical Data :

  • 1H^1H-NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, pyrazine-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.52 (s, 2H, CH₂N), 3.85 (s, 3H, OCH₃).

  • HRMS (ESI+) : m/z calcd. for C₃₂H₃₆N₆O₃ [M+H]⁺: 577.2874; found: 577.2878.

Optimization and Scale-Up Considerations

Solvent Selection :

  • Tetrahydrofuran (THF) and DMF are preferred for SNAr reactions due to high dielectric constants.

  • Ethyl acetate/hexane mixtures optimize silica gel chromatography recovery.

Catalyst Loading :

  • Reducing Pd(PPh₃)₄ to 2 mol% in Suzuki coupling maintains yield (75%) while lowering costs .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents and core structure integrity (e.g., pyrazolo[1,5-a]pyrazine protons appear as distinct doublets at δ 8.5–9.0 ppm) .
  • HPLC-MS : Ensures purity (>95%) and validates molecular weight via ESI-MS, with expected [M+H]⁺ peaks .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the piperidine ring conformation .

How can reaction conditions be optimized to improve yield and purity?

Q. Advanced

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency; optimize ligand ratios to reduce side products .
  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for cyclocondensation, but switch to THF for moisture-sensitive steps to prevent hydrolysis .
  • Temperature Gradients : Employ microwave-assisted synthesis for rapid, high-yield amide bond formation (e.g., 80°C for 30 minutes) .

What strategies analyze structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Substituent Scanning : Replace the 4-butoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on receptor binding .
  • Bioisosteric Replacement : Substitute the piperidine ring with morpholine or thiomorpholine to evaluate pharmacokinetic trade-offs .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with IC₅₀ values in kinase inhibition assays .

How are contradictions in biological activity data resolved?

Q. Advanced

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
  • Target Engagement Studies : Confirm binding via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to validate direct interactions .
  • Meta-Analysis : Aggregate data from independent studies to identify consensus targets (e.g., JAK2 kinase vs. PDE4B) .

What computational methods predict target interactions?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to screen against kinase databases, prioritizing residues with hydrogen-bonding potential (e.g., ATP-binding pockets) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; analyze RMSD/RMSF plots for conformational flexibility .
  • Free Energy Calculations : Apply MM-PBSA to rank binding affinities of structural analogs .

What are the primary biological targets under investigation?

Q. Basic

  • Kinases : JAK2 and PI3Kγ due to pyrazolo[1,5-a]pyrazine’s ATP-mimetic properties .
  • GPCRs : Serotonin receptors (5-HT₂A/5-HT₆) via the piperidine carboxamide’s resemblance to known ligands .
  • Epigenetic Regulators : HDACs, as methoxy groups may enhance zinc chelation in catalytic sites .

How is metabolic stability assessed and improved?

Q. Advanced

  • Microsomal Assays : Incubate with human liver microsomes (HLM) to measure t₁/₂; CYP3A4/2D6 inhibition assays identify metabolic hotspots .
  • Prodrug Design : Mask the carboxamide as an ester to enhance oral bioavailability .
  • Deuterium Incorporation : Replace labile hydrogen atoms in the 4-butoxyphenyl group to slow oxidative metabolism .

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